Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)
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Overview
Description
Tert-butyl N-(2-azaspiro[33]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid) is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique spirocyclic structure, which includes a spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid) typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-azaspiro[3.3]heptane-6-ylmethyl chloride under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid) involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid) is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H26N2O10 |
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Molecular Weight |
406.38 g/mol |
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C12H22N2O2.2C2H2O4/c1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12;2*3-1(4)2(5)6/h9,13H,5-8H2,1-4H3;2*(H,3,4)(H,5,6) |
InChI Key |
UBPPGUXJBDPUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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